Hexetylamine citrate

Description

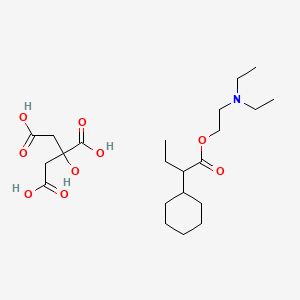

Hexetylamine citrate (CAS: 14601-95-7), also known as 2-(Diethylamino)ethyl 2-Cyclohexylbutanoate Citrate, is a synthetic compound primarily utilized in research settings for drug delivery and nano-targeting applications . Its molecular formula is C₁₆H₃₁NO₂ • C₆H₈O₇, with a molecular weight of 461.54 g/mol. The compound combines a diethylaminoethyl group and a cyclohexylbutanoate ester, which likely enhances its lipophilicity and membrane permeability, making it suitable for experimental drug formulations . This compound is classified as a "building block" in chemical research, emphasizing its role in developing advanced therapeutic delivery systems.

Propriétés

IUPAC Name |

2-(diethylamino)ethyl 2-cyclohexylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO2.C6H8O7/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h14-15H,4-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDBTUMIKFVKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCCC1)C(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14601-95-7 | |

| Record name | Cyclohexaneacetic acid, α-ethyl-, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14601-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexetylamine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014601957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC81271 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-DIETHYLAMINOETHYL 2-CYCLOHEXYLBUTYRATE CITRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXETYLAMINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G6IZ5GV2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexetylamine citrate can be synthesized by reacting hexetylamine with citric acid. The reaction typically involves mixing equimolar amounts of hexetylamine and citric acid in an appropriate solvent, such as water or ethanol. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound as a precipitate.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure maximum yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form .

Analyse Des Réactions Chimiques

Compound Identification Challenges

-

"Hexetylamine citrate" is not listed in the provided sources ( ) or standard chemical registries (e.g., PubChem, SciFinder).

-

Potential nomenclature errors:

-

Hexylamine citrate (CAS 24247-37-2) is a known compound but lacks detailed reaction studies in the provided materials.

-

Hexetidine citrate (antiseptic agent) is unrelated to the query but highlights possible typographical errors.

-

Citrate-Based Reactions in Analogous Systems

While direct data on this compound is absent, insights from citrate chemistry in similar systems are summarized below:

Table 1: Citrate Reaction Mechanisms from Search Results

Hypothetical Reaction Pathways for this compound

Assuming "this compound" refers to a citrate salt of a hexylamine derivative, plausible reactions could include:

Acid-Base Neutralization

-

Mechanism : Proton transfer from citric acid carboxyl groups to the amine.

-

Stoichiometry : Likely 1:1 (tertiary amine) or 3:1 (primary/secondary amine).

Coordination with Metal Ions

Citrate’s tricarboxylate structure may enable chelation with transition metals (e.g., Fe³⁺, Ca²⁺), forming complexes with hexetylamine as a counterion.

Recommendations for Further Research

-

Verify compound nomenclature (e.g., CAS registry, IUPAC name).

-

Explore specialized databases :

-

Reaxys or SciFinder for proprietary or niche studies.

-

Patent archives for industrial applications.

-

-

Synthetic studies : Design experiments based on analogous citrate-amine systems (e.g., ).

Limitations of Current Data

-

No peer-reviewed studies, patents, or synthetic protocols explicitly address this compound.

-

Citrate chemistry in the provided sources focuses on biological pathways (TCA cycle) or polymer synthesis, not amine-citrate salts.

Applications De Recherche Scientifique

Hexetylamine citrate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: The compound is investigated for its potential therapeutic effects, such as its role in drug delivery systems.

Mécanisme D'action

The mechanism of action of hexetylamine citrate involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, which may inhibit certain enzymatic activities. Additionally, this compound can disrupt cell membranes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

To contextualize Hexetylamine citrate, we compare it with structurally or functionally analogous citrate-based compounds, focusing on molecular properties, applications, and pharmacological roles.

Structural and Functional Comparison

The table below highlights key differences between this compound and other citrate salts:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Application | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 14601-95-7 | C₁₆H₃₁NO₂ • C₆H₈O₇ | 461.54 | Drug delivery research | Diethylaminoethyl, cyclohexylbutanoate ester |

| Clomiphene citrate | 50-41-9 | C₂₆H₂₈ClNO • C₆H₈O₇ | 598.1 | Fertility treatment (SERM*) | Triphenylethylene, citrate ion |

| Sodium citrate | 68-04-2 | Na₃C₆H₅O₇ | 258.06 | Anticoagulant, food additive | Citrate ion, sodium counterions |

| Letrozole | 112809-51-5 | C₁₇H₁₁N₅ | 285.31 | Aromatase inhibitor (cancer) | Triazole, cyanophenyl group |

*SERM: Selective Estrogen Receptor Modulator

Key Observations :

This compound vs. Clomiphene Citrate: While both contain citrate ions, their pharmacological roles differ significantly. Clomiphene citrate acts as a SERM, directly interacting with estrogen receptors to induce ovulation in fertility treatments . This compound, in contrast, lacks hormonal activity and is tailored for enhancing drug solubility or targeting in experimental settings . Structurally, clomiphene’s triphenylethylene group enables receptor binding, whereas Hexetylamine’s cyclohexylbutanoate ester may improve lipid bilayer penetration.

This compound vs. Sodium Citrate :

- Sodium citrate is widely used as an anticoagulant in medical procedures (e.g., dialysis) due to its calcium-chelating properties . This compound’s citrate component could theoretically serve a similar stabilizing role in formulations, but its primary application remains research-focused rather than clinical .

This compound vs. Letrozole: Letrozole, a non-steroidal aromatase inhibitor, is structurally distinct but relevant due to its comparison with clomiphene in ovarian stimulation protocols .

Research and Clinical Findings

This compound :

- Role in Drug Delivery: The diethylaminoethyl group in this compound may facilitate pH-dependent drug release, a common strategy in nano-targeting systems .

Clomiphene Citrate :

- Fertility Outcomes : In IVF studies, clomiphene citrate showed comparable clinical pregnancy rates (25%) and live birth rates (19.2%) to letrozole, despite lower peak estradiol levels (516 pg/mL vs. 797 pg/mL in letrozole) . Its citrate component improves aqueous solubility, critical for oral administration.

Regional Citrate Anticoagulation :

- In dialysis, citrate’s anticoagulant efficacy matches heparin, though citrate may cause fewer bleeding complications . This highlights citrate’s versatility beyond drug delivery, though this compound’s applications remain distinct.

Advantages and Limitations

Activité Biologique

Hexetylamine citrate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

- Molecular Formula : CHNO·CHO

- Molecular Weight : 461.55 g/mol

- Synthesis : this compound is synthesized by reacting hexetylamine with citric acid, typically in a solvent such as water or ethanol under controlled conditions.

This compound exhibits several mechanisms that contribute to its biological activity:

- Antimicrobial Activity : The compound's ability to disrupt cell membranes is a key factor in its antimicrobial effects. It can chelate metal ions, which may inhibit various enzymatic activities essential for microbial survival.

- Fungal Inhibition : Research indicates that this compound can effectively inhibit fungal growth, making it a potential candidate for antifungal treatments.

- Cell Membrane Disruption : The compound's interaction with lipid bilayers leads to increased permeability, which is detrimental to microbial cells.

Comparative Analysis

This compound can be compared with other compounds based on their biological activities:

| Compound Name | Type | Mechanism of Action | Applications |

|---|---|---|---|

| Hexylamine | Primary amine | Similar cell membrane disruption | Various chemical syntheses |

| Hexetidine | Antimicrobial agent | Binds to bacterial cell walls | Oral antiseptic |

| Magnesium citrate | Bioavailable salt | Aids in metabolic processes | Dietary supplement |

Case Studies and Research Findings

Research into this compound has yielded promising results in various studies:

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, indicating its potential as an effective antimicrobial agent.

- Fungal Resistance : In vitro tests revealed that this compound could inhibit the growth of common fungal pathogens such as Candida albicans and Aspergillus niger. The compound's efficacy was comparable to established antifungal medications, suggesting its utility in treating fungal infections.

- Therapeutic Applications : Ongoing research is exploring the use of this compound in drug delivery systems due to its favorable interaction with biological membranes. Preliminary findings suggest enhanced permeability and bioavailability when used as a carrier for other therapeutic agents.

Q & A

Basic Research Questions

Q. How can experimental protocols be designed to determine the physicochemical properties (e.g., solubility, pKa) of hexetylamine citrate?

- Methodological Answer : Use titration (e.g., potentiometric) for pKa determination, ensuring standardized buffers and temperature control. For solubility, employ gravimetric analysis under varying pH and solvent conditions. Replicate experiments to validate reproducibility, and document all variables (e.g., purity of reagents, equilibration time) as per analytical chemistry best practices .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what are their comparative advantages?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) provides structural elucidation of hydrogen and carbon environments, while Infrared (IR) spectroscopy identifies functional groups. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Cross-validate results using multiple techniques to address limitations like signal overlap in IR .

Q. How should reaction conditions be optimized during the synthesis of this compound to maximize yield?

- Methodological Answer : Systematically vary parameters (temperature, molar ratios, catalysts) using Design of Experiments (DoE) approaches. Monitor reaction progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Validate optimal conditions through triplicate runs and statistical analysis (e.g., ANOVA) .

Q. What environmental factors must be controlled in stability studies of this compound, and how are accelerated stability tests designed?

- Methodological Answer : Assess degradation under stress conditions (elevated temperature, humidity, UV light) per ICH guidelines. Use HPLC to quantify degradation products. For accelerated testing, apply the Arrhenius equation to extrapolate shelf life, ensuring data aligns with real-time stability results .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound across studies be systematically resolved?

- Methodological Answer : Conduct meta-analysis to identify variability sources (e.g., cell lines, assay protocols). Validate findings using orthogonal assays (e.g., in vitro vs. in vivo models). Ensure compound purity (>95%) via HPLC and control for batch-to-batch variability .

Q. What computational strategies predict this compound’s interactions with biological targets, and how are these models validated experimentally?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen binding affinities, followed by Molecular Dynamics (MD) simulations to assess stability. Validate predictions using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding constants .

Q. How can high-sensitivity detection methods for this compound in complex biological matrices be developed and validated?

- Methodological Answer : Optimize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters (column selection, ionization mode). Validate using spike-recovery experiments in plasma/tissue homogenates, reporting limits of detection (LOD) and quantification (LOQ) with precision (±15% RSD) .

Q. What experimental designs distinguish this compound’s metabolic pathways from structurally similar compounds in pharmacokinetic studies?

- Methodological Answer : Use stable isotope labeling (e.g., ¹³C or ²H) to track metabolites via MS. Compare fragmentation patterns with synthetic standards. Employ hepatocyte incubation models to isolate phase I/II metabolism, cross-referencing with cytochrome P450 inhibition assays .

Methodological Notes

- Data Contradiction Analysis : Always contextualize discrepancies by comparing experimental conditions (e.g., buffer composition, assay sensitivity) and statistical power across studies .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw datasets and detailed protocols in supplementary materials .

- Ethical Reporting : Disclose funding sources, conflicts of interest, and authorship contributions per journal guidelines (e.g., CRediT taxonomy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.